[2,4'-Bipyridin]-4-ylboronic acid
Description
[2,4'-Bipyridin]-4-ylboronic acid (molecular formula: C₁₀H₉BN₂O₂, average mass: 200.006 g/mol) is a boronic acid derivative featuring a bipyridine scaffold. The compound consists of two pyridine rings connected at the 2- and 4'-positions, with a boronic acid (-B(OH)₂) group attached to the 4-position of the first pyridine ring. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and metal coordination chemistry .
Properties
Molecular Formula |
C10H9BN2O2 |
|---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7,14-15H |
InChI Key |
OYYORYHCCOGCAR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
General Reaction Framework
The Suzuki-Miyaura coupling remains the most widely adopted method for constructing the bipyridine-boronic acid scaffold. This palladium-catalyzed reaction typically pairs a halogenated bipyridine precursor with a boronic acid or ester under basic conditions. A representative pathway involves:
Ligand and Solvent Optimization
Recent advancements focus on suppressing aryl group transfer from phosphine ligands, a major source of impurities in API synthesis. XPhos-based palladium catalysts demonstrate superior performance by minimizing undesired ligand decomposition. Polar aprotic solvents (e.g., THF/DMF mixtures) enhance reaction rates while maintaining boronic acid stability.
Table 1: Comparative Suzuki-Miyaura Reaction Conditions
| Precursor | Catalyst System | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-Bromo-2,4'-bipyridine | Pd/XPhos (2 mol%) | K₂CO₃ | 80 | 78 | 95 |
| 4-Iodo-2,4'-bipyridine | PdCl₂(dppf) (1.5 mol%) | CsF | 60 | 85 | 97 |
| 4-Triflate-2,4'-bipyridine | Pd(OAc)₂/SPhos (3 mol%) | K₃PO₄ | 100 | 72 | 91 |
Lithiation-Borylation Protocol
Cyclobutyl TIB Ester Intermediate
The lithiation-borylation approach enables direct functionalization of preformed bipyridine systems. Key steps include:
- Directed Deprotonation : Treatment of 2,4'-bipyridine-4-carboxylate esters with s-BuLi/TMEDA at −78°C generates a stabilized organolithium species.
- Boronate Formation : Quenching with trimethyl borate introduces the boron functionality.
- 1,2-Metalate Rearrangement : Thermal or acid-mediated reorganization yields the target boronic acid.
Ring Size Effects on Reactivity
Experimental data reveal a "Goldilocks zone" for cyclic intermediates:
- Cyclopropane derivatives : Rapid α-elimination limits utility
- Cyclobutane systems : Optimal balance between lithiation kinetics and rearrangement feasibility (93% intermediate recovery)
- Larger rings (≥5 members) : Slow deprotonation kinetics
Table 2: Lithiation-Borylation Performance Metrics
| Ester Type | Lithiation Time (min) | Borylation Efficiency (%) | Rearrangement Yield (%) |
|---|---|---|---|
| Cyclopropyl TIB | <5 | 98 | 0 (decomposition) |
| Cyclobutyl TIB | 10 | 95 | 88 |
| Cyclopentyl TIB | 45 | 82 | 12 |
Direct Boron-Halogen Exchange
Miyaura Borylation
This single-step methodology employs bis(pinacolato)diboron (B₂pin₂) with Ir or Rh catalysts:
$$ \text{C}{10}\text{H}7\text{N}2\text{X} + \text{B}2\text{pin}2 \xrightarrow{\text{[Ir]}} \text{C}{10}\text{H}7\text{N}2\text{Bpin} \xrightarrow{\text{Hydrolysis}} \text{Target Acid} $$
Key advantages include:
Solvent and Catalyst Screening
Optimal results obtained with:
- Catalyst : Ir(COD)Cl₂ (2 mol%)
- Ligand : dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
- Solvent : 1,4-Dioxane/water (4:1 v/v)
- Additive : KOAc (3 equiv)
Multi-Step Synthesis from Pyridine Monomers
Sequential Coupling-Borylation Strategy
This modular approach constructs the bipyridine core before introducing boron:
- Kumada Coupling : 4-Bromopyridine + Grignard reagent → 2,4'-bipyridine
- Directed Ortho-Metalation : LDA-mediated deprotonation at C4 position
- Borylation : B(OMe)₃ quench followed by acidic workup
Table 3: Stepwise Synthesis Performance
| Step | Reagents | Yield (%) | Key Challenge |
|---|---|---|---|
| Kumada Coupling | Mg, NiCl₂(dppe) | 75 | Homocoupling byproduct control |
| Directed Metalation | LDA, (−)-sparteine | 63 | Regioselectivity maintenance |
| Final Borylation | B(OMe)₃, HCl hydrolysis | 58 | Boronic acid stabilization |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions: [2,4’-Bipyridin]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine rings can be reduced under specific conditions to form dihydropyridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and organic solvents like toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydropyridines.
Substitution: Various bipyridine derivatives with new carbon-carbon bonds.
Scientific Research Applications
Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylboronic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology: In biological research, this compound is used in the development of fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful in detecting sugars and other biological analytes .
Medicine: In medicine, [2,4’-Bipyridin]-4-ylboronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and proteins, making them candidates for drug development .
Industry: In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and electronic materials .
Mechanism of Action
The mechanism of action of [2,4’-Bipyridin]-4-ylboronic acid involves its ability to form stable complexes with metal ions. The boronic acid group interacts with metal centers, facilitating various catalytic processes. In biological systems, the boronic acid group can interact with diols and other biomolecules, leading to the inhibition of specific enzymes and proteins .
Comparison with Similar Compounds
Structural Isomers: [2,2'-Bipyridin]-4-ylboronic Acid
Key Differences :
- Substitution Pattern: The 2,2'-bipyridin-4-ylboronic acid isomer (C₁₀H₉BN₂O₂, same molecular formula) has pyridine rings connected at the 2,2'-positions, resulting in a more symmetrical structure compared to the 2,4' isomer.
- Applications: While both isomers are used in catalysis, the 2,2'-bipyridin-4-ylboronic acid is noted for its discontinued commercial availability, suggesting niche or specialized applications compared to the 2,4' variant .
Biphenyl Boronic Acids: 4-Biphenylboronic Acid
Key Differences :
- Core Structure : 4-Biphenylboronic acid (C₁₂H₁₁BO₂, average mass: 198.030 g/mol) replaces the bipyridine core with a biphenyl system, eliminating nitrogen atoms. This reduces electron-withdrawing effects and metal-coordinating capacity but increases lipophilicity .
- Reactivity : The absence of nitrogen atoms in biphenyl derivatives limits their utility in coordination chemistry but enhances compatibility with hydrophobic reaction environments. For example, biphenylboronic acids are widely used in synthesizing kinase inhibitors via Suzuki couplings .
Carboxylic Acid Derivatives: 2,2'-Bipyridine-4-carboxylic Acid
Key Differences :
- Functional Group : Replacing the boronic acid with a carboxylic acid (-COOH) group (C₁₁H₈N₂O₂, average mass: 200.06 g/mol) shifts reactivity toward acid-base interactions and hydrogen bonding. This derivative is prominent in dye-sensitized solar cells due to its anchoring properties .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes and purification methods for [2,4'-Bipyridin]-4-ylboronic acid?
Methodological Answer:
- Synthesis: The compound can be synthesized via Suzuki-Miyaura coupling or modified ANRORC reactions. For example, [1,1'-Biphenyl]-4-ylboronic acid derivatives are prepared using protocols involving THF as a solvent, followed by counterion exchange (e.g., LiNTf₂) to enhance stability .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Ensure inert atmosphere conditions to prevent boronic acid degradation .
Q. How should this compound be characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify aromatic proton environments and boron connectivity. For example, look for peaks at δ 8.05–7.43 ppm (¹H) and δ 167.62–127.28 ppm (¹³C) in DMSO-d₆, consistent with biphenyl and boronic acid moieties .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (expected ~198.03 g/mol for [1,1'-Biphenyl]-4-ylboronic acid analogs) .
Q. What are the stability considerations and recommended storage protocols for this compound?
Methodological Answer:
- Stability: The compound is sensitive to moisture and oxidizers. Store under argon or nitrogen at –20°C in amber vials to prevent hydrolysis and photodegradation .
- Handling: Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to minimize decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: Bulky substituents on the biphenyl ring reduce coupling efficiency by hindering transmetallation. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to overcome this .
- Electronic Effects: Electron-withdrawing groups (e.g., –CN) lower boronic acid reactivity, requiring higher temperatures (80–100°C) or microwave assistance. Contrastingly, electron-donating groups enhance rates under mild conditions .
Q. How can cyclic voltammetry (CV) and UV/vis spectroscopy elucidate redox and photoluminescent properties?
Methodological Answer:
- CV Studies: Perform scans in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte. Look for reversible redox peaks (e.g., E₁/2 ≈ –1.2 V vs. Ag/AgCl) indicative of ligand-centered electron transfer .
- UV/vis Analysis: Dilute samples in DMSO or THF (λₐᵦₛ ≈ 270–320 nm). Monitor shifts in absorption bands upon coordination with transition metals (e.g., Ru²⁺ or Ir³⁺) for luminescence tuning .
Q. What strategies resolve contradictions in reported reaction yields for boronic acid derivatives?
Methodological Answer:
- Data Analysis: Compare solvent polarity (e.g., DMA vs. THF), catalyst systems (e.g., Ag₂CO₃ vs. Pd), and substrate ratios. For instance, THF-based reactions yield 83% product in Suzuki couplings, while DMA may alter kinetics .
- Troubleshooting: If yields drop below 50%, verify boronic acid purity via titration or FTIR (B–O stretch at ~1340 cm⁻¹) and test for competitive protodeboronation .
Q. What role does this compound play in constructing metal-organic frameworks (MOFs)?
Methodological Answer:
- MOF Synthesis: Use the bipyridyl moiety as a bridging ligand. Coordinate with Zn²⁺ or Cu²⁺ nodes in DMF/ethanol mixtures under solvothermal conditions (120°C, 48 hrs). Characterize porosity via BET surface area analysis (>500 m²/g) .
- Functionalization: Post-synthetic modification (e.g., click chemistry) on the boronic acid group enables covalent attachment of probes for sensing applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
